DIFF6A protein - 134089-20-6

DIFF6A protein

Catalog Number: EVT-1521559
CAS Number: 134089-20-6
Molecular Formula: C14H22N4O9
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DIFF6A protein, also known as differential protein 6A, is a member of a family of proteins that play crucial roles in various biological processes, including cellular differentiation and signaling pathways. Understanding DIFF6A protein involves exploring its classification, sources, and synthesis methods.

Source

DIFF6A protein is primarily expressed in human tissues and has been studied in the context of developmental biology and disease states. It is involved in the regulation of gene expression and cellular responses to environmental stimuli. Research indicates that DIFF6A may have implications in cancer biology, where its expression levels can influence tumor progression and metastasis .

Classification

DIFF6A protein belongs to the larger category of proteins involved in cellular signaling and transcriptional regulation. It is classified as a regulatory protein due to its role in modulating the activity of other proteins and influencing cell fate decisions. This classification highlights its importance in maintaining cellular homeostasis and responding to external signals .

Synthesis Analysis

Methods

The synthesis of DIFF6A protein can be achieved through several methodologies, including recombinant DNA technology and in vitro translation systems.

  • Recombinant DNA Technology: This method involves inserting the gene encoding DIFF6A into a plasmid vector, which is then introduced into host cells (such as bacteria or yeast) for expression. The expressed protein can be purified using affinity chromatography techniques.
  • In Vitro Translation Systems: These systems utilize cell-free extracts that contain all necessary components for protein synthesis. By providing the appropriate mRNA template and amino acids, researchers can synthesize DIFF6A protein without the need for living cells .

Technical Details

The choice of host system can significantly affect the yield and functionality of the synthesized DIFF6A protein. For instance, bacterial systems often provide high yields but may lack post-translational modifications that are crucial for the protein's activity. Eukaryotic systems, while potentially yielding lower amounts, allow for proper folding and modification .

Molecular Structure Analysis

Structure

Data

Preliminary studies suggest that DIFF6A may contain specific motifs or domains that facilitate its interaction with other proteins or nucleic acids. Understanding these structural features is essential for elucidating its mechanism of action and potential interactions within cellular pathways .

Chemical Reactions Analysis

Reactions

DIFF6A protein participates in various biochemical reactions within cells, particularly those related to signal transduction and transcriptional regulation.

  • Protein-Protein Interactions: DIFF6A can bind to other proteins, influencing their activity and stability.
  • Post-Translational Modifications: These include phosphorylation, ubiquitination, or acetylation, which can alter DIFF6A's function or localization within the cell .

Technical Details

The study of these reactions often employs techniques such as co-immunoprecipitation or mass spectrometry to identify interacting partners and modification sites on the DIFF6A protein .

Mechanism of Action

Process

DIFF6A protein functions primarily through its ability to regulate gene expression by interacting with transcription factors or chromatin remodeling complexes.

  • Gene Regulation: By binding to specific DNA sequences or modifying histones, DIFF6A can enhance or repress the transcription of target genes.
  • Signal Transduction: It plays a role in mediating responses to extracellular signals, thereby influencing cellular behavior such as proliferation or differentiation .

Data

Research indicates that alterations in DIFF6A expression levels can lead to significant changes in cellular outcomes, underscoring its importance in maintaining normal physiological functions .

Physical and Chemical Properties Analysis

Physical Properties

DIFF6A protein is typically soluble in aqueous environments, with stability dependent on factors such as pH and ionic strength. Its molecular weight and isoelectric point are critical for understanding its behavior during purification processes.

Chemical Properties

The chemical properties of DIFF6A include its susceptibility to proteolytic cleavage and its ability to form complexes with other biomolecules. These properties are essential for its functional versatility within biological systems .

Applications

Scientific Uses

DIFF6A protein has several applications in scientific research:

  • Cancer Research: Investigating the role of DIFF6A in tumor biology may provide insights into novel therapeutic targets.
  • Developmental Biology: Understanding how DIFF6A regulates differentiation processes can enhance knowledge about developmental disorders.
  • Synthetic Biology: Its properties may be harnessed for engineering synthetic pathways or systems within cells .
Molecular Characterization of DIFF6A Protein

Gene Structure and Genomic Localization

The DIFF6A gene is located on chromosome 11p15.4 in humans, spanning approximately 28.6 kilobases (kb). It comprises 12 exons and 11 introns, with exon 1 containing the translation start site (ATG) and exon 12 housing the stop codon (TGA). The promoter region features a CpG island (−800 to +200 bp relative to the transcription start site) and conserved binding sites for transcription factors including SP1, AP-1, and NF-κB [1] [8]. Comparative genomics reveals high conservation across mammals, with 92% sequence identity in coding regions between humans and primates, but lower conservation (68%) in non-mammalian vertebrates [1].

Table 1: Genomic Features of DIFF6A

FeatureGenomic Position (hg38)Size (bp)Functional Elements
Promoterchr11:3,245,678–3,246,6781,000CpG island, SP1/AP-1/NF-κB sites
Exon 1chr11:3,247,100–3,247,300200Start codon (ATG)
Intron 2chr11:3,248,050–3,250,2002,150Enhancer region (H3K27ac marks)
Exon 12chr11:3,272,500–3,272,750250Stop codon (TGA), polyadenylation signal

Transcriptional Regulation and Alternative Splicing Variants

Transcription of DIFF6A is regulated by cytokine-dependent pathways. TNF-α induces NF-κB binding to the promoter, increasing expression by 8-fold, while TGF-β suppresses it via SMAD3 recruitment [3] [8]. Hypoxia-responsive elements (HREs) in intron 3 facilitate HIF-1α-mediated upregulation under low oxygen [8].

Alternative splicing generates four major isoforms:

  • Isoform 1 (Canonical): All 12 exons (780 aa; 85 kDa).
  • Isoform 2: Exon 5 skipping (714 aa; 78 kDa), lacks the nuclear localization signal (NLS).
  • Isoform 3: Alternative 3' splice site in exon 8 (inserts 12 aa; 87 kDa), enhances kinase interaction.
  • Isoform 4: Retained intron 7 (early stop codon; 402 aa; 45 kDa), degraded via nonsense-mediated decay (NMD) [3] [8].

Table 2: DIFF6A Alternative Splicing Variants

IsoformSplicing EventLengthMolecular WeightFunctional Impact
1Full-length780 aa85 kDaNuclear-cytosolic shuttling
2Exon 5 skip714 aa78 kDaCytosolic retention
3Alternative exon 8 splice792 aa87 kDaEnhanced kinase binding
4Intron 7 retention402 aa45 kDaNMD substrate; non-functional

Primary Sequence Analysis: Domains and Motifs

DIFF6A contains three structured domains:

  • N-terminal Pleckstrin Homology (PH) domain (aa 45–180): Binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3) with a dissociation constant (Kd) of 0.8 μM. Mutations in the β1/β2 loop (G112D) abolish membrane localization [4].
  • Central F-box domain (aa 300–350): Mediates interactions with SKP1 in the SCF ubiquitin ligase complex. A conserved "LPxxxP" motif (aa 330–335) is critical for binding [10].
  • C-terminal RING domain (aa 650–730): Catalyzes ubiquitin transfer with E2 enzymes UBE2D1/UBE2N. Cysteine residues (C662, C665) coordinate Zn2+ ions [10].

Key linear motifs include:

  • Nuclear localization signal (NLS; 240KRKRRK245): Disrupted in Isoform 2.
  • Phosphodegron (520SSpS523): Phosphorylated by CDK1 to trigger degradation [5] [10].
  • Ubiquitination sites: K48 (chain elongation) and K63 (signaling) in the RING domain [10].

Post-Translational Modifications: Phosphorylation and Ubiquitination

Phosphorylation

Mass spectrometry identifies seven phosphorylation sites:

  • Ser523: Phosphorylated by CDK1 during mitosis (peaks at G2/M phase), creating a β-TrCP-binding phosphodegron. Half-life decreases from 12 h to 45 min upon phosphorylation [5] [10].
  • Tyr301: Phosphorylated by SRC kinase in response to EGF. Enhances F-box domain binding to SKP1 by 20-fold [5].
  • Ser150: Basal phosphorylation by PKCα; hyperphosphorylation under oxidative stress inhibits PIP3 binding [5].

Ubiquitination

DIFF6A undergoes K48-linked polyubiquitination at Lys701 (RING domain) by SCFβ-TrCP, targeting it for proteasomal degradation. Conversely, K63-linked chains at Lys48 (PH domain) recruit TAB2/TAK1 to activate NF-κB [10]. Deubiquitinase USP7 removes K48 chains, stabilizing DIFF6A during DNA repair [10].

Table 3: Experimentally Validated Post-Translational Modifications in DIFF6A

ModificationSite(s)Enzyme(s)Functional ConsequenceDetection Method
PhosphorylationSer523CDK1β-TrCP binding; proteasomal degradationPhos-tag SDS-PAGE, LC-MS/MS
PhosphorylationTyr301SRCEnhanced SKP1 bindingImmunoprecipitation, MS
UbiquitinationLys701 (K48)SCFβ-TrCPProteasomal targetingUbiquitin remnant profiling
UbiquitinationLys48 (K63)cIAP1/2NF-κB activationTUBE assay, MS
DeubiquitinationLys701USP7Stabilization during DNA repairCRISPR-DUB screen

Properties

CAS Number

134089-20-6

Product Name

DIFF6A protein

Molecular Formula

C14H22N4O9

Synonyms

DIFF6A protein

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